
MANGANESE(III) PHOSPHATE HYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MANGANESE(III) PHOSPHATE HYDRATE, commonly known as this compound, is an inorganic chemical compound with the formula MnPO₄·H₂O. It is a hygroscopic solid that absorbs moisture to form a pale-green monohydrate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese phosphate monohydrate is typically produced by reacting an Mn(II) salt, such as manganese(II) sulfate, with phosphoric acid, followed by oxidation with nitric acid. Another method involves the comproportionation of permanganate and Mn(II) in phosphoric acid : [ \text{MnO}_4^- + 4 \text{Mn}^{2+} + 10 \text{PO}_4^{3-} + 8 \text{H}^+ \rightarrow 5 [\text{Mn(PO}_4)_2]^{3-} + 4 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, manganese phosphate coatings are often produced through a process called phosphatization. This involves immersing steel products in a manganese/nickel bath at around 95°C for 15 minutes, followed by a passivation process using silicon and zircon compounds .
Chemical Reactions Analysis
Types of Reactions: Manganese phosphate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, heating the monohydrate form leads to its decomposition into manganese(II) pyrophosphate at 420°C : [ 4 \text{MnPO}_4 \cdot \text{H}_2\text{O} \rightarrow 2 \text{Mn}_2\text{P}_2\text{O}_7 + 4 \text{H}_2\text{O} + \text{O}_2 ]
Common Reagents and Conditions: Common reagents used in reactions with manganese phosphate hydrate include nitric acid for oxidation and phosphoric acid for synthesis. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving manganese phosphate hydrate include manganese(II) pyrophosphate and other manganese-based compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
Manganese phosphate hydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions. In biology, it plays a role in the study of enzyme functions and metabolic pathways. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is used in the production of phosphate coatings for corrosion resistance and surface protection .
Mechanism of Action
The mechanism of action of manganese phosphate hydrate involves its interaction with molecular targets and pathways. For example, in biological systems, it can act as a cofactor for enzymes, influencing various metabolic processes. Its ability to undergo oxidation and reduction reactions makes it a valuable compound in catalytic applications .
Comparison with Similar Compounds
Similar Compounds:
- Manganese(II) phosphate (Mn₃(PO₄)₂)
- Iron(III) phosphate (FePO₄)
- Zinc phosphate (Zn₃(PO₄)₂)
Uniqueness: Manganese phosphate hydrate is unique due to its hygroscopic nature and ability to form a stable monohydrate. Its specific crystal structure and reactivity make it distinct from other similar compounds, such as manganese(II) phosphate and iron(III) phosphate .
Properties
IUPAC Name |
manganese;phosphoric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPCHQBNWGHUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OP(=O)(O)O.[Mn] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5MnO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Imidazo[1,5-a]pyridin-1-amine hydrochloride](/img/structure/B8234714.png)
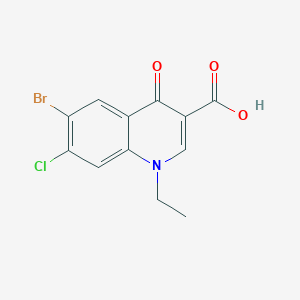
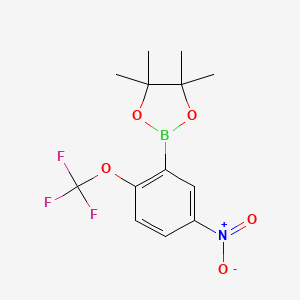
![4-[4-[4-[4-[4-(4-carboxyphenyl)phenyl]-N-[4-[4-(4-carboxyphenyl)phenyl]phenyl]anilino]phenyl]phenyl]benzoic acid](/img/structure/B8234733.png)
![Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B8234748.png)
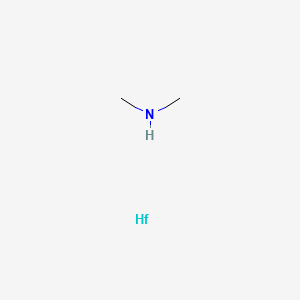
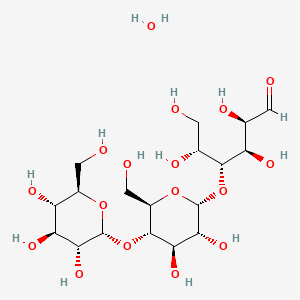
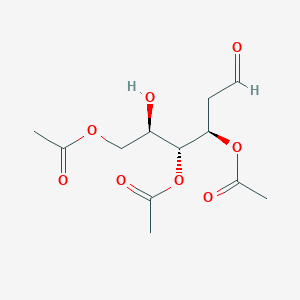
![[(1S,3R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8234802.png)
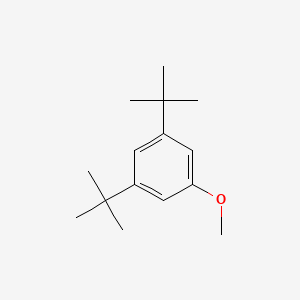
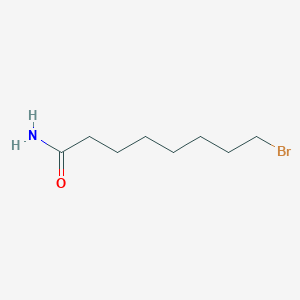
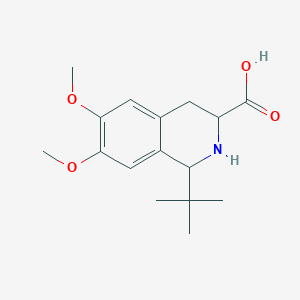
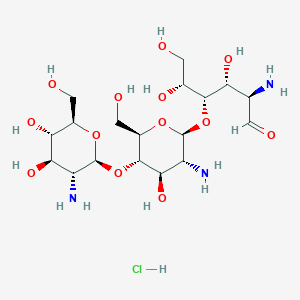
![Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt)](/img/structure/B8234834.png)
